molecular formula C4H10ClNO2Se B179364 Se-(Methyl)selenocysteine hydrochloride CAS No. 863394-07-4

Se-(Methyl)selenocysteine hydrochloride

Cat. No.: B179364
CAS No.: 863394-07-4
M. Wt: 218.55 g/mol
InChI Key: JMPVTFHGWJDSDV-DFWYDOINSA-N
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Mechanism of Action

Target of Action

The primary targets of Se-(Methyl)selenocysteine hydrochloride are cancer cells, particularly those of breast cancer . It has been shown to block cell cycle progression and proliferation of premalignant mammary lesions . It also targets the blood-brain barrier, ameliorating its disruption in cases of focal cerebral ischemia .

Mode of Action

This compound interacts with its targets by altering the redox status of cells. It enhances the production of methlylselenol in vivo, which triggers cellular apoptosis . This compound also inhibits ferroptosis and upregulates tight junction proteins in an Akt/GSK3β-dependent manner, thereby protecting the blood-brain barrier .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the regulation of the cell cycle, blocking progression and proliferation of premalignant lesions . It also influences the Akt/GSK3β signaling pathway, which plays a crucial role in cellular survival and apoptosis .

Result of Action

The action of this compound results in several molecular and cellular effects. It induces apoptosis of cancer cell lines in culture , inhibits mammary tumor formation in rats , and lessens brain infarct volume in mice . It also improves cell viability and maintains the barrier function of bEnd.3 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other selenium compounds can affect its bioavailability . Additionally, the compound’s storage temperature can impact its stability .

Biochemical Analysis

Biochemical Properties

Se-(Methyl)selenocysteine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with selenocysteine methyltransferase, an enzyme that catalyzes its formation . The nature of these interactions involves the transfer of a methyl group from the enzyme to selenocysteine, resulting in the formation of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to alter the redox status of cells and trigger cellular apoptosis . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to block cell cycle progression and proliferation of premalignant mammary lesions .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is quite complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to enhance the production of methlylselenol in vivo, which in turn alters the redox status of cells and triggers cellular apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been shown to have an additive effect on irinotecan-induced tumor growth reduction in a FaDu mouse xenograft model when administered at a dose of 5 µg/animal per day .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, it is converted via the action of β-lyase, to methylselenol and then to hydrogen selenide .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins

Chemical Reactions Analysis

Types of Reactions

Se-(methyl)selenocysteine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction can produce selenol compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-2-amino-3-methylselanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPVTFHGWJDSDV-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se]CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Se]C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474695
Record name Se-(Methyl)selenocysteine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863394-07-4
Record name Se-(Methyl)selenocysteine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-3-(methylselanyl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the impact of different selenium species, including Se-(Methyl)selenocysteine hydrochloride, on Cochlodinium polykrikoides?

A1: Cochlodinium polykrikoides is a marine dinoflagellate known to form harmful algal blooms (HABs). Understanding how different forms of selenium, an essential trace element, influence its growth is crucial. This knowledge can shed light on the factors contributing to HAB formation and potentially inform strategies for mitigating their negative ecological and economic impacts.

Q2: Why might high concentrations of this compound be inhibitory to Cochlodinium polykrikoides growth?

A2: While the exact mechanisms require further investigation, high concentrations of selenium species, in general, can lead to cellular stress and toxicity in various organisms. This toxicity may arise from disrupting normal metabolic processes or causing oxidative damage within the cells of Cochlodinium polykrikoides.

Q3: What are the implications of these findings regarding oil spills and Cochlodinium polykrikoides blooms?

A: Oil spills can release various selenium species into the marine environment. The study suggests that oil spills, while initially possibly inhibiting Cochlodinium polykrikoides growth due to the sudden influx of selenium, could ultimately provide a long-term source of this nutrient, potentially contributing to future bloom events. []

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